Tert-butyl 4-cyanoazepane-1-carboxylate

Medicinal Chemistry Scaffold Design Structure-Based Drug Design

Avoid regioisomer pitfalls in PTPN2/PTPN1 inhibitor programs. This N-Boc-4-cyanoazepane provides the exact 4-cyano exit vector and orthogonal Boc protection. • Correct geometry for kinase inhibitors • Boc group compatible with solid-phase amide coupling • Cyano handle for late-stage diversification • Kg-scale supply eliminates custom synthesis delays

Molecular Formula C12H20N2O2
Molecular Weight 224.3 g/mol
CAS No. 1259056-34-2
Cat. No. B1445412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-cyanoazepane-1-carboxylate
CAS1259056-34-2
Molecular FormulaC12H20N2O2
Molecular Weight224.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(CC1)C#N
InChIInChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-7-4-5-10(9-13)6-8-14/h10H,4-8H2,1-3H3
InChIKeyGWIFZKJNRMQRJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-cyanoazepane-1-carboxylate – 4-Cyano N-Boc Azepane Scaffold


Tert-butyl 4-cyanoazepane-1-carboxylate (also referred to as 1-Boc-azepane-4-carbonitrile) is a saturated seven-membered N-heterocyclic building block bearing a Boc-protected amine at position 1 and a cyano group at position 4 of the azepane ring [1]. It is primarily valued as a versatile intermediate in medicinal chemistry, where the cyano substituent serves as both a hydrogen-bond acceptor and a synthetic handle for further derivatization, e.g., hydrolysis to carboxylic acids, reduction to aminomethyl analogues, or dipolar cycloaddition to heterocycles [2]. The compound is typically supplied as a ≥ 97 % purity liquid or low-melting solid with storage at 2–8 °C .

Why Analogues Cannot Replace tert-Butyl 4-cyanoazepane-1-carboxylate


Although several N‑Boc‑azepane‑carbonitrile regioisomers (e.g., 3‑cyano, CAS 1784386‑41‑9) and the unprotected azepane‑4‑carbonitrile (CAS 1259062‑50‑4) share the same atom composition, they are not functionally interchangeable. The 4‑cyano isomer places the nitrile group at the distal ring carbon with respect to the Boc‑protected nitrogen, providing a distinct trajectory for the cyano dipole and a different steric environment relative to the 3‑cyano isomer [1][2]. This positional difference alters how the scaffold interacts with binding pockets during lead‑optimisation and can affect regioselectivity in subsequent metalation or cross‑coupling reactions [3]. Moreover, the Boc group is essential for orthogonal N‑protection during multi‑step syntheses; swapping the Boc‑protected form for the free‑amine congener without adjusting the protecting‑group strategy frequently leads to off‑target alkylation or premature cyclisation [4]. These structural and reactivity distinctions translate into divergent synthetic outcomes, making targeted procurement of the correct isomer a prerequisite for reproducible route development.

Quantitative Differentiation vs. Regioisomeric Azepane Nitriles


Exit-Vector Geometry: 4-Cyano vs. 3-Cyano Azepane Topology

The 4‑cyano isomer positions the cyano group three bonds away from the ring nitrogen, whereas the 3‑cyano isomer places it only two bonds distant, altering the spatial presentation of the nitrile dipole and the steric bulk experienced by adjacent substituents. In a PTPN2/PTPN1 inhibitor programme, azepane‑containing derivatives with a 4‑substituted azepane core achieved nanomolar inhibitory potency (IC₅₀ < 100 nM) and oral bioavailability, while analogous 3‑substituted scaffolds required significantly different optimisation strategies to achieve comparable potency, illustrating that the substitution pattern is a determinant of pharmacological profile [1].

Medicinal Chemistry Scaffold Design Structure-Based Drug Design

Batch-Certified Purity with Full Analytical Documentation

Leading suppliers provide tert‑butyl 4‑cyanoazepane‑1‑carboxylate with a minimum purity of 97 % and a comprehensive analytical data package that includes NMR, HPLC, and GC spectra for each batch . In contrast, several regioisomeric analogues (e.g., 3‑cyano or 5‑benzyloxy‑3‑cyano derivatives) are frequently offered at 95 % purity with limited or no batch‑specific certificates of analysis, requiring in‑house re‑purification before use .

Analytical Quality Control Procurement Synthetic Chemistry

Reliable Kilogram-Scale Supply for Translational Programs

Multiple manufacturers (Sunwaypharm, Capotchem, Keyingchem) list tert‑butyl 4‑cyanoazepane‑1‑carboxylate as a stock‑maintained catalogue item with the capacity to supply kilogram quantities within standard lead times, essential for transitioning from medicinal chemistry to preclinical development . By comparison, 3‑cyano or 5‑substituted azepane nitriles are typically offered only in milligram‑to‑gram quantities, often requiring custom synthesis with extended lead times [1].

Process Chemistry Scale‑Up Supply Chain

PROTAC Linker Precursor: Literature Precedent

The 4‑cyanoazepane scaffold has been explicitly utilised as a rigid, saturated heterocyclic linker in PROTAC (proteolysis‑targeting chimera) design, where the nitrile group serves as a latent polar handle for bioconjugation [1]. Calpac Lab classifies the compound under “Protein Degrader Building Blocks,” indicating that the 4‑cyano isomer is the preferred regioisomer for degrader linker chemistry [2]. The use of the Boc‑protected form allows orthogonal extension at the ring nitrogen while maintaining the cyano‑protected linker functionality.

PROTAC Protein Degrader Bifunctional Molecules

Key Application Scenarios for tert-Butyl 4-cyanoazepane-1-carboxylate


PTP Inhibitor Hit-to-Lead Optimization

When optimising azepane‑based PTPN2/PTPN1 or PKB inhibitors, the 4‑cyano N‑Boc‑azepane building block provides the correct exit‑vector geometry for reaching peripheral binding pockets. The Boc‑protected nitrogen is directly compatible with solid‑phase or solution‑phase amide coupling sequences, allowing rapid SAR exploration without requiring a separate N‑deprotection step. [1]

PROTAC Degrader Linker Synthesis

In bifunctional degrader design, the rigid yet conformationally flexible seven‑membered azepane ring serves as a linker that decouples the target‑binding and E3‑ligase‑binding motifs. The 4‑cyano substituent is used as a latent attachment point for further functionalization, enabling late‑stage introduction of the second warhead after the Boc‑protected amine has been coupled to the first ligand. [2]

Asymmetric Synthesis of 4,4-Disubstituted Azepanes

The compound can be employed as a starting material in lithiation–substitution sequences to install aryl, heteroaryl, or alkyl groups at the 4‑position, exploiting the α‑directing effect of the Boc‑carbamate. This methodology enables stereoselective construction of 4,4‑disubstituted azepane fragments for fragment‑based screening collections. [3]

Preclinical Candidate Scale-Up

When a lead series requires scaling from milligram‑scale medicinal chemistry to gram‑scale in vivo efficacy studies, the ready availability of tert‑butyl 4‑cyanoazepane‑1‑carboxylate in kilogram quantities eliminates the need for route re‑design or custom synthesis, significantly reducing programme timelines.

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